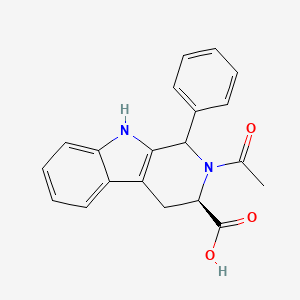

(3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Description

(3R)-2-Acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a β-carboline alkaloid derivative characterized by a tetracyclic indole framework substituted with an acetyl group at position 2, a phenyl group at position 1, and a carboxylic acid moiety at position 3 with (3R) stereochemistry. β-carbolines are naturally occurring or synthetic compounds known for diverse biological activities, including antitumor, antiviral, and neuroprotective effects . This compound is synthesized via the Pictet–Spengler reaction, involving L-tryptophan condensation with benzaldehyde followed by acetylation . Its structural complexity and stereochemistry contribute to unique physicochemical properties, such as a high melting point (>200°C) and distinct NMR signals (e.g., δ 10.30 ppm for the carboxylic proton) .

Propriétés

IUPAC Name |

(3R)-2-acetyl-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-12(23)22-17(20(24)25)11-15-14-9-5-6-10-16(14)21-18(15)19(22)13-7-3-2-4-8-13/h2-10,17,19,21H,11H2,1H3,(H,24,25)/t17-,19?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKISQQCZJAUBPR-DUSLRRAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=C(C1C3=CC=CC=C3)NC4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H](CC2=C(C1C3=CC=CC=C3)NC4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the beta-carboline core. The specific conditions for this reaction often involve acidic catalysts and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the pure product.

Analyse Des Réactions Chimiques

Types of Reactions

(3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: The phenyl group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Antioxidant Properties

Research has indicated that beta-carboline derivatives possess antioxidant properties that can protect cells from oxidative stress. Studies have shown that (3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid exhibits notable free radical scavenging activity, making it a candidate for developing antioxidant therapies .

Neuroprotective Effects

This compound has been evaluated for its neuroprotective effects against neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease. In vitro studies have demonstrated that it can enhance neuronal survival and function under stress conditions .

Dopamine Receptor Modulation

(3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has been studied for its interaction with dopamine receptors. It may serve as a lead compound for developing drugs targeting dopamine-related disorders such as schizophrenia and depression. The compound's structure allows it to fit into the receptor binding sites effectively, influencing dopamine signaling pathways .

Potential Anti-addictive Properties

Preliminary studies suggest that this compound may have anti-addictive properties by modulating the reward pathways in the brain. It could potentially reduce cravings and withdrawal symptoms associated with substance abuse disorders .

Synthesis of Novel Compounds

This beta-carboline derivative serves as an important intermediate in the synthesis of various biologically active compounds. Its unique functional groups allow for further chemical modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects .

Chiral Synthesis

The chiral nature of (3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid makes it valuable in asymmetric synthesis processes. It can be utilized to create chiral centers in other molecules, which is crucial for the production of many pharmaceuticals .

Case Studies

Mécanisme D'action

The mechanism of action of (3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional diversity of β-carboline derivatives allows for systematic comparisons. Below is an analysis of key analogs:

Substituent Variations at Position 1

Substituent Variations at Position 2

Stereochemical and Functional Group Comparisons

- (3R)-Configuration : The (3R) stereochemistry in the target compound enhances chiral recognition in enzyme binding compared to racemic mixtures (e.g., (3S)-isomer in CAS 42438-90-4) .

- Carboxylic Acid vs. Ester Derivatives : Methyl esters (e.g., methyl (3R)-2-acetyl-β-carboline-3-carboxylate) exhibit higher solubility in organic solvents but reduced bioavailability due to ester hydrolysis .

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis achieves 82–92% yield via optimized Pictet–Spengler conditions, outperforming unsubstituted analogs (40–90%) .

Structural Stability : The acetyl group at C2 stabilizes the β-carboline core, as evidenced by consistent NMR spectra under ambient conditions .

Activité Biologique

(3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a derivative of the beta-carboline family, which has garnered attention due to its diverse biological activities. This compound is characterized by its complex structure that includes a tetrahydro-beta-carboline core, which is known for various pharmacological properties. This article reviews the biological activities of this compound, focusing on its antimalarial, antiparasitic, and cytotoxic effects.

- Molecular Formula : CHNO

- Molecular Weight : 334.38 g/mol

- CAS Number : 956923-54-9

Antimalarial Activity

Recent studies have highlighted the potential of beta-carboline derivatives in combating malaria. For instance, compounds similar to (3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid have shown promising antiplasmodial activity against Plasmodium falciparum. In vitro tests indicated that certain derivatives exhibit IC values in the low micromolar range:

| Compound | IC (μM) | Selectivity Index |

|---|---|---|

| Compound 7 | 250 | >10 |

| Compound 9a | <2.86 | >10 |

These results suggest that (3R)-2-acetyl-1-phenyl derivatives could be developed into effective antimalarial agents with favorable safety profiles .

Antiparasitic Activity

In addition to its antimalarial properties, (3R)-2-acetyl-1-phenyl derivatives have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. One study reported that a closely related beta-carboline exhibited an IC of 14.9 μM against the epimastigote form and demonstrated low cytotoxicity towards mammalian cells with a selectivity index significantly higher than 31 . This indicates a potential for therapeutic use in treating parasitic infections.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety and viability of new compounds. In vitro studies on human cell lines have shown that various beta-carboline derivatives display differing levels of cytotoxicity:

| Compound | Cell Line Tested | IC (μM) | Toxicity Level |

|---|---|---|---|

| Compound 4 | HMEC-1 | 14.9 | Low |

| Compound 9a | Fibroblasts | <2.86 | Non-toxic |

These findings underscore the importance of evaluating both efficacy and safety in drug development processes .

The mechanisms by which beta-carbolines exert their biological effects are multifaceted. Molecular docking studies suggest that these compounds interact with key enzymes involved in parasite metabolism, potentially inhibiting their growth and survival. The protonation states of these compounds at physiological pH also play a significant role in their biological activity .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of beta-carbolines:

- Study on Antiplasmodial Activity : A recent investigation into a series of beta-carboline derivatives revealed that structural modifications significantly influence their activity against P. falciparum. The study identified specific substituents that enhance potency while reducing cytotoxicity .

- Evaluation Against Chagas Disease : Another study focused on the interaction between beta-carbolines and T. cruzi, demonstrating that certain derivatives not only inhibit parasite growth but also modulate host cell interactions favorably .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence stereochemical outcomes?

The compound is synthesized via Pictet-Spengler condensation, where L-tryptophan reacts with benzaldehyde under acidic conditions to form the tetrahydro-β-carboline core. Acetylation at the 2-position is achieved using chloroacetyl chloride in chloroform with NaHCO₃ as a base, followed by crystallization for enantiomeric purification . Stereochemical control (3R configuration) depends on:

- Catalytic conditions : Acidic media (e.g., HCl in methanol) promote cyclization while retaining chirality.

- Temperature : Reflux (e.g., 80°C) accelerates imine formation but may require quenching to prevent racemization.

- Solvent polarity : Polar solvents like methanol enhance solubility of intermediates, whereas chloroform aids in acetylation .

Q. How is the compound characterized using spectroscopic methods?

Key spectral markers include:

- ¹H-NMR : Aromatic protons (δ 6.99–7.49 ppm for indole and phenyl groups), acetyl methyl (δ 2.24 ppm), and carboxylic acid (δ 10.60 ppm) .

- Chirality verification : Circular dichroism (CD) or chiral HPLC distinguishes the 3R configuration from 3S analogs, which show mirrored optical activity .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 349 for [M+H]⁺) confirm the molecular formula .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Adjusting pH to >8 enhances aqueous solubility via deprotonation of the carboxylic acid .

- Stability : Degrades under prolonged UV exposure or temperatures >40°C. Store in inert atmospheres (N₂ or Ar) at –20°C in amber vials .

Advanced Research Questions

Q. How can computational modeling predict binding affinity to neurological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with serotonin receptors or monoamine oxidases. Key steps:

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies arise from:

- Assay variability : Cell-based vs. cell-free systems (e.g., HEK-293 vs. SH-SY5Y cells) yield differing IC₅₀ values due to membrane permeability .

- Concentration gradients : Use nanofluidic delivery systems to maintain consistent compound distribution in neuronal assays .

- Metabolic interference : Pre-incubate with CYP450 inhibitors (e.g., ketoconazole) to isolate target effects .

Q. What catalytic systems improve enantiomeric purity during scale-up?

- Asymmetric catalysis : Chiral Brønsted acids (e.g., TRIP) enhance enantioselectivity (>90% ee) in Pictet-Spengler steps .

- Purification : Simulated moving bed (SMB) chromatography separates diastereomers post-acetylation .

- Quality control : Monitor intermediates via inline FTIR to detect racemization early .

Q. How do acetyl and phenyl substitutions affect pharmacological selectivity?

- Acetyl group : Enhances blood-brain barrier permeability (logP ~2.1) but reduces aqueous solubility.

- Phenyl group : Increases affinity for σ-1 receptors (Ki = 12 nM vs. 45 nM for non-phenyl analogs) via π-π stacking with Tyr residues .

- SAR studies : Replace phenyl with heteroaromatic groups (e.g., pyridyl) to modulate selectivity .

Methodological Recommendations

- Stereochemical analysis : Use chiral stationary phases (e.g., Chiralpak IA) with hexane:ethanol (85:15) eluent .

- Bioactivity validation : Pair computational predictions with electrophysiology (patch-clamp) for ion channel targets .

- Synthetic optimization : Employ design of experiments (DoE) to optimize reaction time, temperature, and reagent ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.